4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Overview
Description
4-(Ethoxycarbonyl)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring, which also bears an ethoxycarbonyl group (-COOEt).
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethoxycarbonyl)benzene-1-diazonium chloride is typically synthesized through the diazotization of 4-(ethoxycarbonyl)aniline. The process involves the reaction of 4-(ethoxycarbonyl)aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and light. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: The reactions are usually performed in alkaline conditions with phenols or aromatic amines.
Major Products
Substitution Products: Chlorobenzene, bromobenzene, and benzonitrile are typical products of Sandmeyer reactions.
Azo Compounds: Brightly colored azo dyes are formed through coupling reactions.
Scientific Research Applications
4-(Ethoxycarbonyl)benzene-1-diazonium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Material Science: The compound is employed in the functionalization of surfaces and the preparation of organic nanomaterials.
Pharmaceuticals: It serves as a precursor in the synthesis of biologically active molecules and drug candidates.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)benzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form new covalent bonds . The reactivity of the diazonium ion is attributed to the presence of the positively charged nitrogen atom, which makes it a good leaving group .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Lacks the ethoxycarbonyl group and is used in similar substitution and coupling reactions.
4-(Methoxycarbonyl)benzene-1-diazonium chloride: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)benzene-1-diazonium chloride is unique due to the presence of the ethoxycarbonyl group, which can influence the reactivity and selectivity of the compound in various reactions. This functional group can also provide additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethoxycarbonylbenzenediazonium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLPHUXBSSZAL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493506 | |
Record name | 4-(Ethoxycarbonyl)benzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028-79-7 | |
Record name | 4-(Ethoxycarbonyl)benzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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